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molecular formula C14H11NS B107399 2-(4-methylphenyl)benzothiazole CAS No. 16112-21-3

2-(4-methylphenyl)benzothiazole

Cat. No. B107399
M. Wt: 225.31 g/mol
InChI Key: JVPGYYNQTPWXGE-UHFFFAOYSA-N
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Patent
US04232010

Procedure details

125 g (1 mol) of o-aminothiophenol, 136 g (1 mol) of p-toluic acid and 600 g of polyphosphoric acid were admixed and stirred into nitrogen gas at 170°-200° C. for 4 hours. After the reaction mixture was cooled to 100° C., it was poured in 5 l of water. The mixture was adjusted to pH 5 with NaOH and the resulting crystals were filtered off, whereupon 220 g of 4-(benzothiazol-2-yl) toluene was obtained as crude crystals. Recrystallization from n-hexane gave 172 g of pure product as colorless prisms melting at 84°-85° C.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
600 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH3:9][C:10]1[CH:11]=[CH:12][C:13]([C:16](O)=O)=[CH:14][CH:15]=1.[OH-].[Na+]>O>[S:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=[C:9]1[C:10]1[CH:11]=[CH:12][C:13]([CH3:16])=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Two
Name
Quantity
136 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Step Three
Name
polyphosphoric acid
Quantity
600 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred into nitrogen gas at 170°-200° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered off, whereupon 220 g of 4-(benzothiazol-2-yl) toluene
CUSTOM
Type
CUSTOM
Details
was obtained as crude crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from n-hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C2=CC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 172 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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